2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-benzoxazole-7-carboxamide
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Overview
Description
2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-benzoxazole-7-carboxamide is a complex organic compound that features a benzoxazole ring, an indole moiety, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-benzoxazole-7-carboxamide typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the indole moiety, and the addition of the trifluoromethoxy group. Common synthetic routes may involve:
Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Addition of Trifluoromethoxy Group: This step can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-benzoxazole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-benzoxazole-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-benzoxazole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-{2-[2-methyl-5-(methoxy)-1H-indol-3-yl]ethyl}-1,3-benzoxazole-7-carboxamide
- 2-methyl-N-{2-[2-methyl-5-(fluoro)-1H-indol-3-yl]ethyl}-1,3-benzoxazole-7-carboxamide
Uniqueness
The presence of the trifluoromethoxy group in 2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-benzoxazole-7-carboxamide distinguishes it from similar compounds. This group can significantly influence the compound’s electronic properties, biological activity, and pharmacokinetic profile, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C21H18F3N3O3 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-methyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-1,3-benzoxazole-7-carboxamide |
InChI |
InChI=1S/C21H18F3N3O3/c1-11-14(16-10-13(30-21(22,23)24)6-7-17(16)26-11)8-9-25-20(28)15-4-3-5-18-19(15)29-12(2)27-18/h3-7,10,26H,8-9H2,1-2H3,(H,25,28) |
InChI Key |
QFOCXUHMQGMIGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=C4C(=CC=C3)N=C(O4)C |
Origin of Product |
United States |
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